![molecular formula C18H14N2O3S B1682947 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- CAS No. 1005201-24-0](/img/structure/B1682947.png)

1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-

概要

説明

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Synthesis Analysis

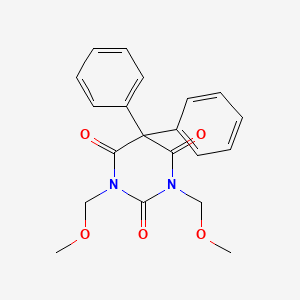

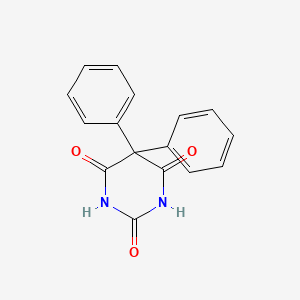

The main synthetic methodologies for 1,3,4-oxadiazole derivatives have been reviewed . In a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles, the use of K2CO3 as a base achieves an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .Molecular Structure Analysis

1,3,4-Oxadiazole is an aromatic heterocycle with –N=C=O- linkage . It contains one oxygen and two nitrogen atoms and is found in different isomeric forms .Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .科学的研究の応用

Traditional Chinese Medicine

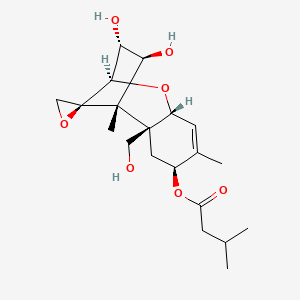

TCS 2002, also known as Trichosanthin (TCS), is a component of Tian Hua Fen, a herbal powder extract used in traditional Chinese medicine . Historically, it was used as an abortifacient .

Clinical Applications

In the 1960s to the 1980s, TCS became one of the most active research areas in China due to its clinical applications . It was purified in 1972 to alleviate side effects .

Anti-HIV Agent

The replication block of TCS on human immunodeficiency virus in lymphocytes and macrophages was discovered in 1989, starting a new chapter of its development . Clinical studies were subsequently conducted .

Anti-Cancer Agent

TCS has shown potential for gastric and colorectal cancer treatment . It acts as an rRNA N-glycosylase by hydrolyzing and depurinating A-4324 in α-sarcin/ricin loop on 28S rRNA of rat ribosome .

Environmental Impact

TCS is potentially harmful to the environment and biohealth due to its properties, being lipophilic, accumulative, toxic, and persistent . It enters the environment mainly in effluent and biosolids from wastewater treatment plants, and persists in the aquatic environment and edatope .

Removal Methods

Various methods have been developed to remove TCS from the environment, including adsorption, advanced oxidation technology, ecological engineering, and applying multiple methods in tandem . Each method is constantly being updated .

作用機序

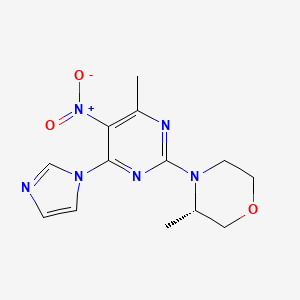

Target of Action

TCS 2002, also known as “1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-”, is a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in cellular processes such as glucose regulation, apoptosis, and cell differentiation .

Mode of Action

TCS 2002 interacts with its target, GSK-3β, by inhibiting its activity. This inhibition is achieved by blocking the synthesis of fatty acids through the inhibition of enoyl reductase . This interaction prevents bacterial propagation and eventually leads to cell death .

Biochemical Pathways

The inhibition of GSK-3β by TCS 2002 affects several biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a role in cell proliferation and differentiation. By inhibiting GSK-3β, TCS 2002 can potentially influence these cellular processes .

Pharmacokinetics

This suggests that TCS 2002 can be effectively absorbed and distributed within the body, reaching its target sites to exert its inhibitory effects .

Result of Action

The primary result of TCS 2002’s action is the inhibition of GSK-3β, leading to the disruption of various cellular processes. For instance, it has been shown that oral administration of TCS 2002 inhibits cold water stress-induced tau hyperphosphorylation in the mouse brain . This suggests potential applications of TCS 2002 in the treatment of neurodegenerative disorders.

Action Environment

The action of TCS 2002 can be influenced by various environmental factors. For instance, TCS 2002 is commonly detected in aquatic ecosystems, as it is only partially removed during the wastewater treatment process . The continuous exposure of aquatic organisms to TCS 2002, coupled with its bioaccumulation potential, have led to detectable levels of the antimicrobial in a number of aquatic species . This highlights the importance of considering environmental factors when evaluating the action, efficacy, and stability of TCS 2002.

将来の方向性

特性

IUPAC Name |

2-methyl-5-[3-(4-methylsulfinylphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKYSTKYIVULEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647722 | |

| Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- | |

CAS RN |

1005201-24-0 | |

| Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

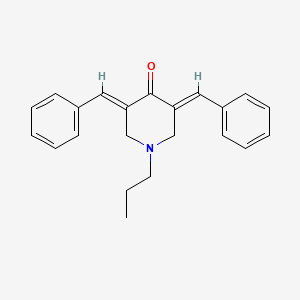

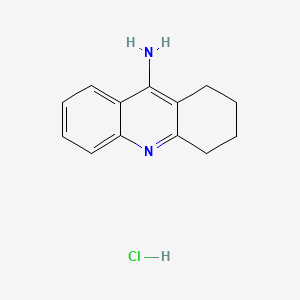

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)

![2-chloro-N-{3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1682870.png)

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)

![(1S,4R,5S,6R,7R,8R)-6-Acetyloxy-7-amino-4-carbamoyl-4-hydroxy-8-phosphonooxy-9-oxa-3-thiabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1682879.png)